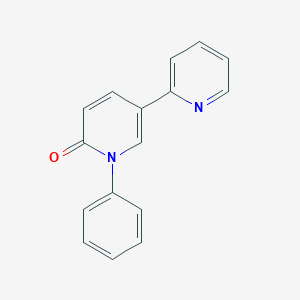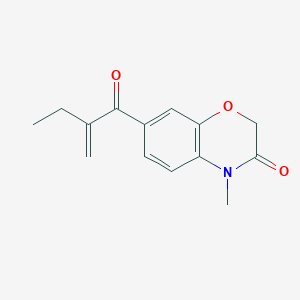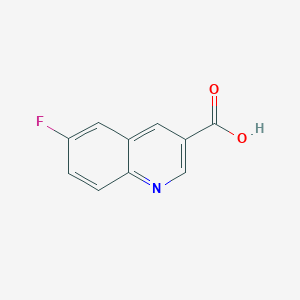
6-氟喹啉-3-羧酸
描述
6-Fluoroquinoline-3-carboxylic acid is a compound that has been the subject of various studies due to its significance in medicinal chemistry, particularly in the development of antibacterial agents.
Synthesis Analysis
The synthesis of 6-Fluoroquinoline-3-carboxylic acid derivatives often involves complex chemical reactions. For instance, Koga et al. (1980) described the synthesis of polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including 1-ethyl-6-fluoro derivatives, showing significant antibacterial activity (Koga et al., 1980).
Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoline-3-carboxylic acid derivatives has been studied extensively. Bálint et al. (1999) synthesized flumequine, a compound derived from 6-fluoroquinoline, and analyzed its absolute configuration and intermediates (Bálint et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 6-Fluoroquinoline-3-carboxylic acid are diverse. For instance, Al-huniti et al. (2007) synthesized substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzothiazepine homolog via thermal lactamization and other reactions (Al-huniti et al., 2007).
Physical Properties Analysis
The physical properties of 6-Fluoroquinoline-3-carboxylic acid derivatives have been studied in various contexts, such as in the synthesis of novel quinolone-based antibacterials by Inagaki et al. (2004), which explored their properties in the context of drug development (Inagaki et al., 2004).
科学研究应用
Field
Medicinal Chemistry - Antibacterial Research
Application Summary
6-Fluoroquinoline-3-carboxylic acid is a type of fluoroquinolone, a family of synthetic antibiotics that have been studied for more than half a century . Fluoroquinolones are known for their wide range of antibacterial activity .
Methods and Procedures
The carboxylic acid group in a fluoroquinolone core can be easily modified, especially with different heterocycles via substitution and cyclization reactions . This can enhance or change the basic activity or contribute to the positive effects on the pharmacokinetics of the initial molecule .
Results and Outcomes
Fluoroquinolones have proven to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporin’s and other chemotherapeutic antibacterials . They are prescribed for the treatment of different diseases caused by Gram-negative and Gram-positive microorganisms .
Synthesis of Heterocyclic Fragments
Field
Application Summary
Esters and hydrazides of 6-fluoroquinoline-4-oxo-3-carboxylic acids have been used for modification of the position 3 through the formation of heterocyclic fragments .
Methods and Procedures
The position 3 of 6-fluoroquinoline-4-oxo-3-carboxylic acids can be modified through the formation of heterocyclic fragments, such as oxadiazole, triazole, thiadiazole, benzofuropyrazoline, thiazolidine and others .
Results and Outcomes
The modification of the position 3 of 6-fluoroquinoline-4-oxo-3-carboxylic acids through the formation of heterocyclic fragments has been successfully achieved .
Formation of Complexes with Metals
Field
Application Summary
The formation of complexes of fluoroquinolones with metals has been considered . This is due to the fact that fluoroquinolones possess a wide range of antibacterial activity .
Methods and Procedures
The carboxylic acid group in a fluoroquinolone core can be easily modified, especially with different heterocycles via substitution and cyclization reactions . This can enhance or change the basic activity or contribute to the positive effects on the pharmacokinetics of the initial molecule .
Results and Outcomes
The formation of complexes of fluoroquinolones with metals has been successfully achieved .
Anticancer Applications
Field
Medicinal Chemistry - Anticancer Research
Application Summary
Fluoroquinolones have been studied for their potential anticancer properties . This is due to the wide possibilities for chemical modification, with subsequent useful changes in the pharmacokinetics and pharmacodynamics of the initial molecules .
Methods and Procedures
The carboxylic acid group in a fluoroquinolone core can be easily modified, especially with different heterocycles via substitution and cyclization reactions . This can enhance or change the basic activity or contribute to the positive effects on the pharmacokinetics of the initial molecule .
Results and Outcomes
The results of biological activity investigations for the obtained hybrid pharmacophore systems are presented . The latter revealed numerous promising molecules that can be further studied to overcome the problem of resistance to antibiotics, to find novel anticancer agents and more .
Synthesis of Fluoroquinolones
Field
Application Summary
6-Fluoroquinoline-3-carboxylic acid is used in the synthesis of fluoroquinolones . Fluoroquinolones are a family of synthetic antibiotics that have been studied for more than half a century .
Methods and Procedures
The synthesis of fluoroquinolones involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carboxylic acid is replaced with various nucleophiles .
Results and Outcomes
The synthesis of fluoroquinolones using 6-Fluoroquinoline-3-carboxylic acid has been successfully achieved .
Antioxidant Applications
Field
Medicinal Chemistry - Antioxidant Research
Application Summary
Fluoroquinolones have been studied for their potential antioxidant properties . This is due to the wide possibilities for chemical modification, with subsequent useful changes in the pharmacokinetics and pharmacodynamics of the initial molecules .
Methods and Procedures
The carboxylic acid group in a fluoroquinolone core can be easily modified, especially with different heterocycles via substitution and cyclization reactions . This can enhance or change the basic activity or contribute to the positive effects on the pharmacokinetics of the initial molecule .
Results and Outcomes
The IC 50 for the radical scavenging activity of the synthesized compounds were from 5.31 to 16.71 μg/mL .
安全和危害
属性
IUPAC Name |
6-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTBLZIAYMSIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588889 | |
| Record name | 6-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-3-carboxylic acid | |
CAS RN |
116293-90-4 | |
| Record name | 6-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

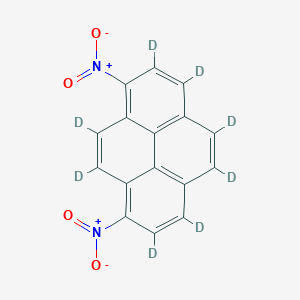
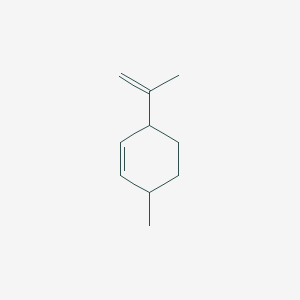
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
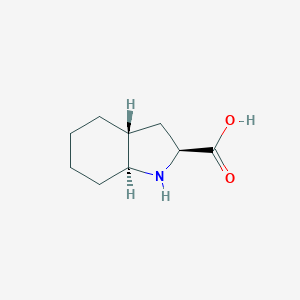
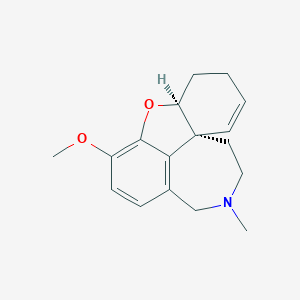
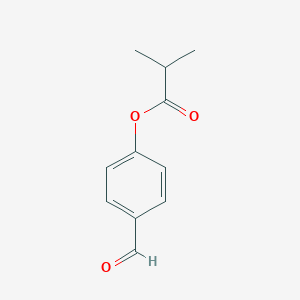
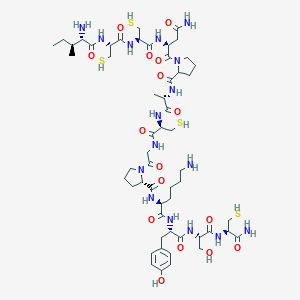
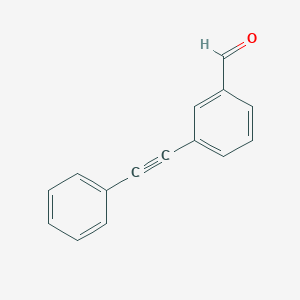
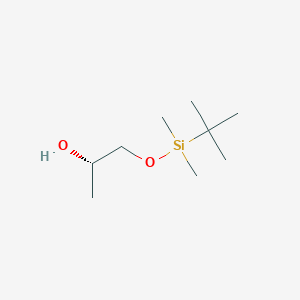
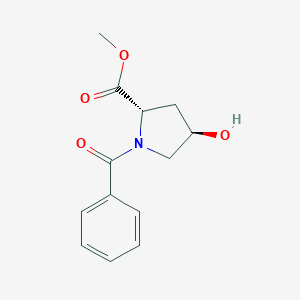
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)

